Cas no 2551118-85-3 (2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride)
2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2551118-85-3
- 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride
- EN300-27684872
- Z4744576103
- Spiro[2.5]octane-6-ethanamine, hydrochloride (1:1)
- 2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride
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- MDL: MFCD32875022
- Inchi: 1S/C10H19N.ClH/c11-8-3-9-1-4-10(5-2-9)6-7-10;/h9H,1-8,11H2;1H
- InChI Key: OJBCRSDTWRSEQQ-UHFFFAOYSA-N
- SMILES: C1C2(CCC(CCN)CC2)C1.[H]Cl
Computed Properties
- Exact Mass: 189.1284273g/mol
- Monoisotopic Mass: 189.1284273g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 128
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27684872-0.05g |
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride |
2551118-85-3 | 95.0% | 0.05g |
$249.0 | 2025-03-20 | |
| Enamine | EN300-27684872-0.1g |
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride |
2551118-85-3 | 95.0% | 0.1g |
$372.0 | 2025-03-20 | |
| Enamine | EN300-27684872-0.25g |
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride |
2551118-85-3 | 95.0% | 0.25g |
$530.0 | 2025-03-20 | |
| Enamine | EN300-27684872-0.5g |
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride |
2551118-85-3 | 95.0% | 0.5g |
$835.0 | 2025-03-20 | |
| Enamine | EN300-27684872-1.0g |
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride |
2551118-85-3 | 95.0% | 1.0g |
$1070.0 | 2025-03-20 | |
| Enamine | EN300-27684872-2.5g |
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride |
2551118-85-3 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 | |
| Enamine | EN300-27684872-5.0g |
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride |
2551118-85-3 | 95.0% | 5.0g |
$3105.0 | 2025-03-20 | |
| Enamine | EN300-27684872-10.0g |
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride |
2551118-85-3 | 95.0% | 10.0g |
$4606.0 | 2025-03-20 | |
| Enamine | EN300-27684872-1g |
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride |
2551118-85-3 | 95% | 1g |
$1070.0 | 2023-09-10 | |
| Enamine | EN300-27684872-5g |
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride |
2551118-85-3 | 95% | 5g |
$3105.0 | 2023-09-10 |
2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride
Introduction to 2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride (CAS No. 2551118-85-3)
2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 2551118-85-3, represents a unique structural motif that combines a spirocyclic framework with an amine functional group, making it a promising candidate for further exploration in drug discovery and molecular recognition studies.
The molecular structure of 2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride features a spirocyclic core, which is a key feature that contributes to its distinct chemical and biological properties. The spirocyclic arrangement provides rigidity to the molecule, which can be advantageous in designing molecules with specific binding affinities and stabilities. Additionally, the presence of an amine group at the ethyl chain terminus introduces basicity and potential hydrogen bonding capabilities, which are crucial for interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds in the development of novel therapeutic agents. Spirocycles are known for their conformational stability and unique electronic properties, which make them attractive for designing molecules with enhanced pharmacological activity. In particular, spiro2.5octan-6-yl}ethan-1-amine hydrochloride has been studied for its potential applications in the modulation of enzyme activities and receptor interactions.
In the context of drug discovery, 2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride has been investigated as a lead compound for developing inhibitors targeting various therapeutic pathways. The spirocyclic scaffold provides a scaffold for structural optimization, allowing medicinal chemists to modify the molecule to improve its pharmacokinetic properties and target specificity. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
The hydrochloride salt form of 2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride enhances its solubility and stability, making it more suitable for formulation into pharmaceutical products. This salt form is commonly used in drug development due to its improved handling characteristics and bioavailability. The stability of the hydrochloride salt ensures that the compound remains effective throughout its shelf life, which is critical for clinical applications.
Current research in the field of spirocyclic amine derivatives has expanded to include studies on their role in modulating inflammatory pathways and immune responses. 2-{spiro2.5octan-6-yl}ethan-1-amine hydrochloride has been shown to interact with various intracellular signaling pathways, potentially making it a valuable tool for investigating mechanisms related to chronic inflammatory diseases. These findings underscore the compound's versatility and highlight its potential as a scaffold for developing novel therapeutic strategies.
The synthesis of 2-{spiro2.5octan-6-y}ethan1-am ine hydrochlor ide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The spirocyclic core is typically formed through cyclocondensation reactions, while the amine group is introduced via nucleophilic substitution or reduction reactions. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to improve efficiency and selectivity in these processes.
From a computational chemistry perspective, 2-{spiro25octan6y l}eth an1am ine hydroch lor ide has been subjected to extensive molecular modeling studies to understand its binding interactions with biological targets. These studies have provided insights into the compound's binding affinity and mode of action, which are essential for rational drug design. The use of computational methods has accelerated the discovery process by allowing researchers to predict the behavior of molecules before conducting experimental validation.
The pharmacological profile of 2-{spiro25octano y l}eth an1am ine hy droch lor ide has been evaluated through in vitro and in vivo assays, demonstrating its potential as a therapeutic agent. In particular, studies have shown that this compound exhibits inhibitory activity against certain enzymes implicated in metabolic disorders and cancer progression. These findings have prompted further investigation into its mechanism of action and potential clinical applications.
In conclusion, 25{Spiro25octano y l}eth an1am ine hy droch lor ide (CAS No. 2551118 853) represents a promising compound with diverse applications in pharmaceutical research and drug development Its unique structural features make it an attractive scaffold for designing molecules with enhanced pharmacological activity Additionally recent advances in synthetic chemistry computational modeling have facilitated the exploration of its potential as a therapeutic agent These developments highlight the compound's significance in advancing our understanding of molecular interactions and their implications for human health
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